molecular formula C20H12N2 B1222753 Dibenzo[a,c]phenazine CAS No. 215-64-5

Dibenzo[a,c]phenazine

Cat. No.: B1222753
CAS No.: 215-64-5
M. Wt: 280.3 g/mol
InChI Key: KHPYJVQRBJJYSF-UHFFFAOYSA-N
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Description

Dibenzo[a,c]phenazine is an organic compound known for its unique structural and photophysical properties. It belongs to the phenazine family, which is characterized by a fused ring system containing nitrogen atoms. This compound is particularly noted for its large Stokes shift, high quantum yields, and good photostability, making it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

Dibenzo[a,c]phenazine, also known as phenazine, is a versatile compound that interacts with various targets. It has been used in the development of organic light-emitting diodes (OLEDs) due to its photoluminescence properties . In addition, it has been used as a fluorescent probe for the detection of thiophenols in environmental water .

Mode of Action

The mode of action of this compound is primarily through its interaction with light. As a thermally activated delayed fluorescence emitter, it exhibits a high photoluminescence quantum yield (PLQY) and a fast reverse intersystem crossing (RISC) process . This means it can absorb and emit light efficiently, making it useful in applications like OLEDs .

Biochemical Pathways

The synthesis of this compound involves several biochemical pathways. The most common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .

Pharmacokinetics

Its use in oleds and as a fluorescent probe suggests that it has good stability and can interact effectively with its environment .

Result of Action

The result of this compound’s action is primarily observed in its light-emitting properties. In OLEDs, it contributes to high external quantum efficiencies . As a fluorescent probe, it can detect thiophenols in environmental water with high selectivity and sensitivity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its ability to detect thiophenols as a fluorescent probe is effective over a wide pH range from 5 to 13 . Furthermore, its performance in OLEDs can be affected by the wave function overlapping of the twisted donor–acceptor structures .

Biochemical Analysis

Biochemical Properties

Dibenzo[a,c]phenazine plays a crucial role in biochemical reactions, particularly in the context of fluorescence-based detection methods. It interacts with various biomolecules, including lysophosphatidic acid, through its aggregation-induced emission properties . This interaction is highly selective and sensitive, allowing for the detection of lysophosphatidic acid at very low concentrations. Additionally, this compound can form complexes with proteins and enzymes, influencing their activity and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s fluorescence properties can be utilized to monitor changes in cellular environments and detect specific biomolecules within cells . This makes this compound a valuable tool in cellular imaging and diagnostics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. The compound’s ability to form stable complexes with proteins and enzymes can lead to changes in gene expression and cellular function . These interactions are often mediated by the compound’s unique photophysical properties, which enable it to act as a fluorescent probe.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects are often related to the compound’s ability to interact with and modulate the activity of biomolecules over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a sensitive and selective fluorescent probe, with minimal toxic or adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound has been shown to interact with enzymes involved in oxidative stress responses, modulating their activity and influencing cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. This compound’s ability to form stable complexes with biomolecules allows it to be effectively transported to specific cellular compartments, where it can exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role as a fluorescent probe, as it allows for the precise detection and monitoring of biomolecules within specific cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,c]phenazine typically involves the condensation of phenanthrene-9,10-dione with 1,2-diaminobenzenes. This reaction can be catalyzed by molybdate sulfuric acid in ethanol or by silica-bonded S-sulfonic acid in an ethanol-water mixture at room temperature . Another efficient method involves the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone in the presence of indium and acetic acid in methanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[a,c]phenazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenazine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce functional groups like nitro, sulfonic acid, or halogens onto the phenazine core .

Properties

IUPAC Name

phenanthro[9,10-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)21-17-11-5-6-12-18(17)22-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPYJVQRBJJYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175833
Record name Dibenzo(a,c)phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215-64-5
Record name Dibenzo[a,c]phenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(a,c)phenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[a,c]phenazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6945
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Record name Dibenzo(a,c)phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZO(A,C)PHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA46H2Q0KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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